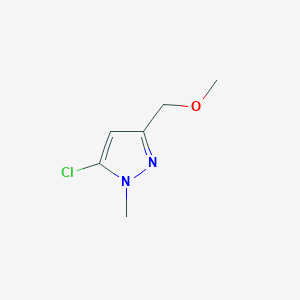![molecular formula C12H6BrNO3 B13680323 3-Bromo-4-nitrodibenzo[b,d]furan](/img/structure/B13680323.png)
3-Bromo-4-nitrodibenzo[b,d]furan
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
3-Bromo-4-nitrodibenzo[b,d]furan is a chemical compound that belongs to the class of dibenzofurans, which are heterocyclic aromatic compounds. This compound is characterized by the presence of a bromine atom and a nitro group attached to the dibenzofuran structure. Dibenzofurans are known for their stability and unique chemical properties, making them valuable in various scientific and industrial applications.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 3-Bromo-4-nitrodibenzo[b,d]furan typically involves the bromination and nitration of dibenzofuran. One common method is the electrophilic bromination of dibenzofuran followed by nitration. The bromination can be carried out using bromine or N-bromosuccinimide (NBS) in the presence of a catalyst such as iron(III) bromide. The nitration is usually performed using a mixture of concentrated nitric acid and sulfuric acid under controlled temperature conditions .
Industrial Production Methods
Industrial production of this compound may involve large-scale bromination and nitration processes. These processes are optimized for high yield and purity, often using continuous flow reactors and advanced purification techniques to ensure the quality of the final product .
Analyse Chemischer Reaktionen
Types of Reactions
3-Bromo-4-nitrodibenzo[b,d]furan can undergo various chemical reactions, including:
Substitution Reactions: The bromine and nitro groups can be substituted with other functional groups using appropriate reagents.
Reduction Reactions: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a palladium catalyst.
Oxidation Reactions: The compound can undergo oxidation reactions to form various oxidized derivatives.
Common Reagents and Conditions
Substitution: Reagents like sodium methoxide or potassium tert-butoxide can be used for nucleophilic substitution reactions.
Reduction: Hydrogen gas with palladium on carbon (Pd/C) is commonly used for the reduction of the nitro group.
Oxidation: Oxidizing agents such as potassium permanganate or chromium trioxide can be used for oxidation reactions.
Major Products Formed
Substitution: Products with different functional groups replacing the bromine or nitro groups.
Reduction: Amino derivatives of dibenzofuran.
Oxidation: Oxidized derivatives with additional oxygen-containing functional groups.
Wissenschaftliche Forschungsanwendungen
3-Bromo-4-nitrodibenzo[b,d]furan has several scientific research applications, including:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential use in drug development due to its unique chemical structure.
Wirkmechanismus
The mechanism of action of 3-Bromo-4-nitrodibenzo[b,d]furan involves its interaction with molecular targets and pathways in biological systems. The nitro group can undergo bioreduction to form reactive intermediates that interact with cellular components, leading to various biological effects. The bromine atom can also participate in halogen bonding interactions, influencing the compound’s activity .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
4-Bromo-3-nitrodibenzo[b,d]furan: Similar structure with the positions of the bromine and nitro groups reversed.
3-Nitrodibenzo[b,d]furan: Lacks the bromine atom, making it less reactive in certain chemical reactions.
4-Nitrodibenzo[b,d]furan: Lacks the bromine atom and has the nitro group in a different position.
Uniqueness
3-Bromo-4-nitrodibenzo[b,d]furan is unique due to the presence of both bromine and nitro groups, which confer distinct chemical reactivity and biological activity.
Eigenschaften
Molekularformel |
C12H6BrNO3 |
|---|---|
Molekulargewicht |
292.08 g/mol |
IUPAC-Name |
3-bromo-4-nitrodibenzofuran |
InChI |
InChI=1S/C12H6BrNO3/c13-9-6-5-8-7-3-1-2-4-10(7)17-12(8)11(9)14(15)16/h1-6H |
InChI-Schlüssel |
RELCCJLULMHNJW-UHFFFAOYSA-N |
Kanonische SMILES |
C1=CC=C2C(=C1)C3=C(O2)C(=C(C=C3)Br)[N+](=O)[O-] |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




![(S)-6-[(3-Hydroxy-2-methylpropyl)amino]isoquinoline-1-carbonitrile](/img/structure/B13680248.png)
![(S)-2-[(2,2-Dimethylpropylidene)amino]-N-methylpropanamide](/img/structure/B13680252.png)
![(3R,4S,5S)-4-[(S)-2-(Cbz-amino)-N,3-dimethylbutanamido]-3-methoxy-5-methylheptanoic Acid](/img/structure/B13680253.png)


![5-Methyl-3-[(trimethylsilyl)ethynyl]pyrazin-2-amine](/img/structure/B13680269.png)

![[(3-Azidopropoxy)methyl]tributylstannane](/img/structure/B13680276.png)




